REACTION_CXSMILES
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[CH3:1][Li].[CH2:3]([O:7][C:8]1[CH:19]=[N:18][CH:17]=[CH:16][C:9]=1[C:10](N(OC)C)=[O:11])[CH:4]([CH3:6])[CH3:5].O>C1COCC1.Cl>[CH2:3]([O:7][C:8]1[CH:19]=[N:18][CH:17]=[CH:16][C:9]=1[C:10](=[O:11])[CH3:1])[CH:4]([CH3:5])[CH3:6]
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Name
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|
Quantity
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4.6 mL
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Type
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reactant
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Smiles
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C[Li]
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Name
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Quantity
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0.88 g
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Type
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reactant
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Smiles
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C(C(C)C)OC1=C(C(=O)N(C)OC)C=CN=C1
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Name
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Quantity
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15 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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to stir at 0° C. for an additional 1 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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WASH
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Details
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the aqueous layer was washed twice with 20 mL portions of Et2O
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Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The product was purified by SiO2 flash chromatography (50:50 hexanes/ethyl acetate) to 450 mg (63%) of the title compound
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Reaction Time |
1 h |
Name
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Type
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|
Smiles
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C(C(C)C)OC=1C=NC=CC1C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |